2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate
Description
2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate (hereafter referred to as the "target compound") is a benzothiophene derivative characterized by a hydroxyethylamino-oxoethyl acetate side chain. The benzothiophene core, a fused bicyclic system comprising a benzene ring and a thiophene moiety, confers unique electronic and steric properties.
Synthesis pathways for structurally related benzothiophene derivatives often involve palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) or condensation with activated esters .
Properties
IUPAC Name |
[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-9(16)19-7-14(18)15-6-12(17)11-8-20-13-5-3-2-4-10(11)13/h2-5,8,12,17H,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQHEJQUFVFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CSC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction of benzo[b]thiophene with appropriate reagents to introduce the hydroxyethyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated systems might be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The benzothiophene core can undergo electrophilic substitution reactions, introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Ketones, carboxylic acids, or their derivatives.
Reduction: : Alcohols or other reduced forms of the compound.
Substitution: : Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine
In the field of medicine, benzothiophene derivatives have shown potential as therapeutic agents. They have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific compound could be explored for similar applications, potentially leading to the development of new drugs.
Industry
In industry, benzothiophene derivatives are used in the production of dyes, pigments, and other specialty chemicals. The compound's ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism by which 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Key Functional Groups | Biological Relevance |
|---|---|---|---|
| Target Compound | Benzo[b]thiophene | Hydroxyethylamino, acetamide, acetate ester | Antimicrobial, enzyme inhibition |
| Ethyl-2-benzothiazolyl acetate | Benzothiazole | Acetate ester, benzothiazole ring | Fluorescent sensors, enzyme inhibitors |
| 2-Acetyl-3-aminobenzo[b]thiophene | Benzo[b]thiophene | Acetyl, amine | Precursor for bioactive derivatives |
| Benzo[d]oxazol-2-yl thioacetamides | Benzo[d]oxazole | Thioacetamide, amino acid ester | Antimicrobial, α-glucosidase inhibition |
| Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) | Diphenylacetic acid | Hydroxy, carboxylic acid | Anticholinergic applications |
Key Observations:
- Functional Groups: The hydroxyethylamino group in the target compound enhances hydrogen-bonding capacity compared to acetyl or thioacetamide groups in analogs . The acetate ester may improve membrane permeability relative to carboxylic acids (e.g., benzilic acid) .
Biological Activity
2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate, also known by its CAS number 2034408-05-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.4 g/mol. Its structure features a benzo[b]thiophene moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 2034408-05-2 |
Anticancer Properties
Recent studies have indicated that compounds containing benzo[b]thiophene derivatives exhibit significant anticancer properties. For instance, certain thiosemicarbazone derivatives have shown selective inhibition against cathepsin L, which is implicated in cancer metastasis. The compound's structure allows it to interfere with cellular pathways that promote tumor growth and invasion .
In vitro assays demonstrated that derivatives similar to 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate can induce apoptosis in cancer cell lines such as K562. The half-maximal effective concentration (EC50) for cell death was approximately 10 µM, indicating a promising therapeutic window .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Research has shown that related compounds possess antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The exact mechanism of action for 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate is still under investigation. However, it is hypothesized that the benzo[b]thiophene moiety plays a critical role in modulating enzyme activity and receptor interactions:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as cathepsin L and other proteases involved in cancer progression.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, potentially leading to altered gene expression related to cell proliferation and apoptosis .
Case Studies
- In Vivo Studies : In preclinical models, compounds derived from benzo[b]thiophene have shown efficacy in delaying tumor growth in mice models bearing mammary carcinoma. These studies highlight the potential for further development into therapeutic agents .
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated dose-dependent responses to treatment with related compounds, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzothiophene derivatives and functionalized esters. A key intermediate, ethyl-2-benzothiazolyl acetate, is synthesized by reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine (yield ~75%) . Optimization includes solvent selection (e.g., ethanol or toluene), temperature control (reflux at 80–100°C), and catalyst use (e.g., triethylamine). Monitoring via TLC ensures reaction completion . Post-synthesis, purification via recrystallization (methanol/water) improves purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR identify structural motifs (e.g., benzo[b]thiophene protons at δ 7.2–7.8 ppm, acetate methyl groups at δ 2.1–2.3 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 375.1) .
- UV-Vis : Absorbance spectra (λmax 250–300 nm) track conjugation in derivatives .
Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) using recombinant enzymes and fluorogenic substrates .
- Anti-inflammatory Activity : In vitro COX-2 inhibition assays (IC50 determination via ELISA) .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or RAW 264.7) to assess IC50 values .
- Fluorescent Probes : Confocal microscopy to evaluate cellular uptake and localization in live cells .
Advanced Research Questions
Q. How do structural modifications at specific positions (e.g., benzo[b]thiophen-3-yl substitution) influence bioactivity and selectivity?
- Methodological Answer :
- Derivatization : Replace the benzo[b]thiophene moiety with benzimidazole or triazole rings to alter lipophilicity and target affinity .
- SAR Studies : Compare IC50 values of derivatives in enzyme assays. For example, adding electron-withdrawing groups (e.g., -NO2) to the aryl ring enhances protease inhibition .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., HIV-1 protease) to identify binding interactions .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., known inhibitors) and replicate experiments across labs.
- Purity Verification : Re-analyze disputed compounds via HPLC and NMR to confirm absence of isomers or byproducts .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Q. What computational approaches predict interactions between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or kinases) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .
- QSAR Models : Train regression models on IC50 data to predict activity of novel analogs .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques confirm it?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL ligands in asymmetric synthesis to control stereochemistry .
- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to verify configuration .
Q. What are the challenges in developing fluorescent probes from this compound, and how can they be addressed?
- Methodological Answer :
- Photobleaching : Incorporate photostable groups (e.g., BODIPY) into the acetate moiety .
- Solubility : Attach PEG chains or sulfonate groups to improve aqueous solubility .
- Targeting Specificity : Conjugate with peptides (e.g., RGD) for selective cellular uptake .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize mechanistic insights and methodological rigor.
- Contradictions in data require systematic validation via orthogonal techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
